molecular formula C11H12N4O2 B14401399 5-Amino-N-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 89433-98-7

5-Amino-N-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B14401399
CAS No.: 89433-98-7
M. Wt: 232.24 g/mol
InChI Key: XOPHSUVTRUJROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the amino group: This step involves the nitration of the pyrazole ring followed by reduction to introduce the amino group.

    Carboxamide formation: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

    Substitution: Various substitution reactions can be performed on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitroso or nitro derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-N-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

    4-Aminoantipyrine: Used as an analgesic and antipyretic.

    Pyrazole-4-carboxamide derivatives: Studied for their diverse biological activities.

Uniqueness

5-Amino-N-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

CAS No.

89433-98-7

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-amino-N-hydroxy-1-(4-methylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C11H12N4O2/c1-7-2-4-8(5-3-7)15-10(12)9(6-13-15)11(16)14-17/h2-6,17H,12H2,1H3,(H,14,16)

InChI Key

XOPHSUVTRUJROS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.